![molecular formula C21H22FN5O B2709353 [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 1326927-83-6](/img/structure/B2709353.png)
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone
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Description
Scientific Research Applications
Synthesis and Biological Activity
A series of novel triazole analogues of piperazine, including [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, indicating potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activities
New 1,2,4-triazole derivatives containing a piperazine nucleus have been synthesized and shown to possess good or moderate activities against test microorganisms. This research highlights the potential of such compounds, including [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone, in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Catalyst and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed. This process involves the formation of an intimate ion pair as a key step, emphasizing the versatility and eco-friendly aspects of synthesizing triazole compounds (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Antitumor Activity
The structure and antitumor activity of a compound closely related to [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone have been characterized, showing distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. This suggests potential applications in cancer treatment (Tang & Fu, 2018).
Anticonvulsant Agents
A series of novel derivatives has been synthesized and evaluated for their anticonvulsant activities by the maximal electroshock (MES) test. One specific compound demonstrated potent anticonvulsant activity with a high protective index, suggesting the role of these compounds in developing new treatments for epilepsy (Malik & Khan, 2014).
properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-15-3-5-17(6-4-15)25-9-11-26(12-10-25)21(28)20-14-27(24-23-20)18-7-8-19(22)16(2)13-18/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUZHFIUMFIXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone |
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